AA 2379

Description

Contextualization of AA 2379 within Heterocyclic Compound Research

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This particular scaffold is of considerable interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of DNA and RNA. nih.govacs.org This structural resemblance has prompted extensive biological investigations, revealing that pyrazolo[3,4-d]pyrimidine derivatives possess a wide array of pharmacological activities. nih.govresearchgate.net

The pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.govekb.eg Consequently, derivatives of this heterocyclic system have been explored for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govekb.egnih.gov The development of this compound is situated within this broader context of leveraging the versatile pyrazolo[3,4-d]pyrimidine core to create novel therapeutic agents. nih.gov

Overview of Initial Research Directions and Biological Activities of this compound

The initial research on this compound was primarily directed at characterizing its pharmacological profile as a potential non-acidic anti-inflammatory agent. nih.gov Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid moiety, which can be associated with gastrointestinal side effects. researchgate.net The development of effective anti-inflammatory compounds lacking this acidic group, such as this compound, represented a significant research objective.

Early studies revealed that this compound exhibits a triad (B1167595) of key biological activities: anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing). nih.govmedchemexpress.com These findings positioned this compound as a compound of interest for the potential management of conditions involving inflammation, pain, and fever.

Initial in-depth investigations provided a comprehensive look into the pharmacological effects of this compound. The primary research demonstrated its efficacy in a variety of preclinical models.

Anti-inflammatory Activity:

The anti-inflammatory properties of this compound were found to be potent. nih.gov It demonstrated the ability to inhibit edema induced by various inflammatory agents in rat models. Furthermore, it was shown to suppress vascular permeability increases caused by inflammatory mediators. nih.gov A notable aspect of its anti-inflammatory action is its marked inhibition of the late response in the Arthus reaction, a model of type III hypersensitivity, suggesting a mechanism of action that differs from typical NSAIDs. nih.gov

| Model | Species | Effect of this compound | Citation |

|---|---|---|---|

| Carrageenin-induced paw edema | Rat | Inhibited by about 30% | nih.gov |

| Bradykinin-induced paw edema | Rat | Inhibited by about 30% | nih.gov |

| Trypsin-induced paw edema | Rat | Inhibited by about 30% | nih.gov |

| Formalin-induced paw edema | Rat | Inhibited by about 30% | nih.gov |

| Dextran-induced paw edema | Rat | Inhibited by about 30% | nih.gov |

| Nystatin-induced paw edema | Rat | Inhibited by about 30% | nih.gov |

| Traumatic edema | Mouse | Inhibited | nih.gov |

| Croton oil pouch inflammation | Rat | Inhibited | nih.gov |

| Histamine-induced vascular permeability | Rat | Inhibited | nih.gov |

| Serotonin-induced vascular permeability | Rat | Inhibited | nih.gov |

| Bradykinin-induced vascular permeability | Rat | Inhibited | nih.gov |

| Reversed passive Arthus pleurisy | Rat | Markedly inhibited | nih.gov |

Analgesic Activity:

The analgesic effects of this compound were demonstrated in models of pain. nih.gov It was shown to be effective in reducing writhing induced by chemical irritants in mice and in inhibiting pain associated with urate-induced arthritis in dogs. nih.gov

| Model | Species | Effect of this compound | Citation |

|---|---|---|---|

| Phenylquinone-induced writhing | Mouse | ID50 of 10.1 mg/kg, p.o. | nih.gov |

| Urate arthritis | Dog | Inhibited at 12.5 mg/kg, p.o. | nih.gov |

Antipyretic Activity:

This compound also exhibited antipyretic activity, effectively reducing fever in animal models. nih.gov

| Model | Species | Effect of this compound | Citation |

|---|---|---|---|

| Febrile rats | Rat | Showed antipyretic activity | nih.gov |

| Febrile rabbits | Rabbit | Showed antipyretic activity | nih.gov |

Initial research highlighted that this compound is more active than other non-acidic anti-inflammatory agents like tiaramide (B1203770) and aminopyrine. nih.gov A significant finding from these early studies was that this compound was not found to be ulcerogenic in rats at high doses, a promising feature for a potential anti-inflammatory drug. nih.gov

Structure

2D Structure

3D Structure

Properties

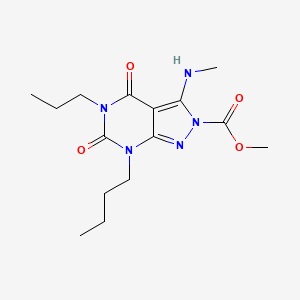

IUPAC Name |

methyl 7-butyl-3-(methylamino)-4,6-dioxo-5-propylpyrazolo[3,4-d]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c1-5-7-9-18-12-10(13(21)19(8-6-2)14(18)22)11(16-3)20(17-12)15(23)24-4/h16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJPAUXGPOUISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NN(C(=C2C(=O)N(C1=O)CCC)NC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145862 | |

| Record name | AA 2379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103446-98-6 | |

| Record name | AA 2379 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103446986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AA 2379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AA-2379 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96HLS94BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Aa 2379 and Its Analogs

Historical and Contemporary Synthetic Approaches to AA 2379

While the specific, detailed synthetic pathway for this compound is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis starting from a pyrazole-based precursor. The initial disclosure of this compound by Makino et al. in 1988 focused on its pharmacological profile rather than its detailed synthesis. nih.gov However, based on established principles of heterocyclic chemistry, a plausible retrospective analysis of its synthesis can be constructed.

Historically, the synthesis of related pyrazolo[3,4-d]pyrimidines has often involved the condensation of a 5-aminopyrazole derivative with a one-carbon synthon, such as formic acid or a derivative thereof, to form the pyrimidine (B1678525) ring. Contemporary approaches often employ more sophisticated and efficient methods, including multi-component reactions and the use of specialized coupling reagents to achieve higher yields and greater molecular diversity. The synthesis of this compound likely involves a convergent strategy where a pre-functionalized pyrazole (B372694) is cyclized and then further modified.

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The construction of the pyrazolo[3,4-d]pyrimidine core is a critical step in the synthesis of this compound. A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold, which is central to the structure of this compound, involves the cyclization of a 3-amino-4-carboxamidopyrazole derivative.

A general synthetic route can be outlined as follows:

Formation of a Substituted Pyrazole: The synthesis typically begins with the formation of a substituted pyrazole ring. For a precursor to this compound, this would likely be a 3-amino-4-cyanopyrazole or a 3-amino-4-ethoxycarbonylpyrazole. These can be synthesized through the condensation of a hydrazine (B178648) derivative with a suitable three-carbon component, such as an ethoxymethylenemalononitrile (B14416) or a related compound.

Introduction of the 3-Methylamino Group: A key feature of this compound is the methylamino group at the 3-position. This functionality could be introduced at the pyrazole stage, for instance, by starting with a 3-chloro or 3-methoxypyrazole and performing a nucleophilic substitution with methylamine. Alternatively, a 3-aminopyrazole (B16455) could be methylated.

Cyclization to the Pyrazolo[3,4-d]pyrimidine-4,6-dione: The substituted 3-methylaminopyrazole-4-carboxamide can then be cyclized to form the pyrazolo[3,4-d]pyrimidine-4,6-dione ring system. This is often achieved by reaction with urea (B33335) or a related reagent, which provides the two nitrogen atoms and the carbonyl groups of the pyrimidine ring.

This sequence provides the core heterocyclic system, which can then be further functionalized to yield this compound.

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound involves the modification of the substituents at positions 2, 5, and 7 of the pyrazolo[3,4-d]pyrimidine core. These derivatizations are crucial for structure-activity relationship (SAR) studies to explore and optimize the pharmacological properties of the lead compound.

N-Alkylation at Positions 5 and 7:

The introduction of the propyl group at the N5 position and the butyl group at the N7 position is a key derivatization step. This is typically achieved through N-alkylation reactions. The pyrazolo[3,4-d]pyrimidine-4,6-dione core possesses two acidic protons on the nitrogen atoms of the pyrimidine ring, allowing for sequential alkylation.

Reaction Conditions: The alkylation is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The choice of alkylating agent (e.g., propyl iodide and butyl bromide) will determine the substituent introduced.

Regioselectivity: The regioselectivity of the alkylation (i.e., whether the first alkyl group attaches to N5 or N7) can be influenced by factors such as the nature of the base, the reaction temperature, and the specific pyrazolo[3,4-d]pyrimidine substrate. In many cases, a mixture of N5 and N7 alkylated products may be obtained, requiring chromatographic separation. Sequential alkylation, where one position is alkylated and the product isolated before the second alkylation, can provide better control over the final product.

Functionalization at the N2 Position:

The final step in the synthesis of this compound is the introduction of the methyl carboxylate group at the N2 position of the pyrazole ring.

Acylation Reaction: This can be accomplished through an acylation reaction using methyl chloroformate or a similar reagent. The reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the acylating agent.

By varying the alkyl halides and the acylating agent used in these steps, a wide variety of this compound analogs can be synthesized.

Optimization of Synthetic Pathways for Research Scale Production

For the production of this compound and its analogs for research purposes, optimization of the synthetic pathway is essential to ensure efficiency, reproducibility, and scalability.

Key Optimization Parameters:

Starting Material Selection: Choosing readily available and cost-effective starting materials is crucial for an economical synthesis.

Reaction Conditions: Each step of the synthesis should be optimized in terms of solvent, temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity of the product. For instance, in the N-alkylation steps, screening different bases and solvents can significantly impact the reaction efficiency and regioselectivity.

Process Scalability: A synthetic route that is efficient on a small scale may not be directly transferable to a larger scale. Therefore, considering the scalability of each reaction from the outset is important. This includes factors like heat management, reagent addition rates, and product isolation on a larger scale.

Green Chemistry Principles: Modern synthetic optimization also considers the principles of green chemistry, aiming to reduce waste, use less hazardous reagents, and improve energy efficiency. For example, exploring one-pot reactions where multiple steps are carried out in the same reaction vessel without isolating intermediates can save time, resources, and reduce waste.

By systematically addressing these optimization parameters, a robust and efficient synthetic pathway for the research-scale production of this compound and its analogs can be established.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Aa 2379

Elucidation of Key Structural Motifs Governing AA 2379 Activity

The elucidation of key structural motifs governing a compound's activity involves identifying specific parts of the molecule that are crucial for its interaction with biological targets and for eliciting its observed effects. For this compound, with its 2H-pyrazolo(3,4-d)pyrimidine skeleton and characteristic substituents (butyl at 7-position, methylamino at 3-position, propyl at 5-position, and a carboxylic acid ester functionality thegoodscentscompany.com), SAR studies would typically investigate the role of each of these components.

Such studies would systematically modify these structural elements to observe changes in anti-inflammatory, analgesic, or antipyretic activities, as well as effects on vascular permeability or PMN functions. For instance, researchers might explore:

The significance of the pyrazolo(3,4-d)pyrimidine heterocyclic core for binding to its target(s).

The optimal length and branching of the alkyl chains (butyl and propyl groups) at positions 7 and 5, respectively, which often contribute to hydrophobic interactions and membrane permeability.

The role of the methylamino group at position 3, which could be involved in hydrogen bonding or other polar interactions.

In the absence of specific published SAR data for this compound, a hypothetical SAR table would illustrate how different modifications might affect its activity. However, without empirical data, such a table cannot be generated accurately.

Positional and Substituent Effects on Biological Efficacy

Positional and substituent effects are critical aspects of SAR studies, examining how the nature and placement of functional groups on a molecular scaffold influence its biological efficacy. For a compound like this compound, this would involve synthesizing and testing analogues where:

The methylamino group at position 3 could be replaced by other amines, amides, or electron-donating/withdrawing groups to assess their electronic and steric contributions to activity.

The butyl and propyl chains could be varied in length (e.g., ethyl, pentyl) or replaced with cyclic or aromatic substituents to understand the optimal hydrophobic interactions or steric fit at the binding site.

The carbonyl groups and the ester linkage could be modified (e.g., reduction, replacement with other functionalities) to determine their importance for hydrogen bonding, polarity, and metabolic stability.

Detailed research findings for this compound regarding specific positional and substituent effects are not available in the provided search results. However, in general, such studies often reveal that subtle changes in structure can lead to significant alterations in activity, sometimes resulting in "activity cliffs" where a small structural change causes a large change in potency.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models aim to mathematically correlate chemical structure with biological activity, allowing for the prediction of activity for new, untested compounds. The development of QSAR models for this compound derivatives would involve a dataset of this compound analogues with known biological activities, which is not available in the provided information.

Typically, QSAR model development for a series of compounds involves:

Data Collection : Gathering experimental biological activity data (e.g., IC50, EC50 values) for a congeneric series of compounds.

Molecular Descriptor Calculation : Computing various molecular descriptors that quantify structural, electronic, and physicochemical properties of the compounds.

Model Building : Employing statistical methods (e.g., multiple linear regression, partial least squares, artificial neural networks) to build a mathematical relationship between descriptors and activity.

Model Validation : Rigorously validating the built model to ensure its robustness and predictive power.

Without a dataset of this compound derivatives and their activities, the development of specific QSAR models for this compound cannot be demonstrated.

Descriptor selection is a crucial step in QSAR analysis, as these descriptors numerically represent the chemical features of molecules. For this compound and its potential derivatives, a comprehensive QSAR study would typically involve a wide array of descriptors, including:

Hydrophobic Descriptors : Such as LogP or LogD, which quantify the lipophilicity of the compound and its ability to cross biological membranes.

Electronic Descriptors : Including partial atomic charges, dipole moments, or frontier orbital energies, which describe the electronic distribution within the molecule and its potential for electrostatic interactions.

Steric Descriptors : Such as molar refractivity or molecular volume, reflecting the size and shape of the molecule and its fit into a binding site.

Topological Descriptors : Based on the molecular graph, like connectivity indices or Wiener index, which capture aspects of molecular branching and connectivity.

Hydrogen Bonding Descriptors : Quantifying the number of hydrogen bond donors and acceptors.

The selection process often involves filtering descriptors based on their correlation with activity and their inter-correlation to avoid redundancy and overfitting.

Once a QSAR model is built, its statistical validation is paramount to ensure its reliability and predictive capability. Common statistical validation techniques include:

Regression Analysis : Evaluating the correlation coefficient (R²) between predicted and observed activities, indicating how well the model explains the variance in the training data.

Internal Validation (Cross-validation) : Techniques like leave-one-out (LOO) or k-fold cross-validation are used to assess the model's robustness and internal predictive power (q²) by iteratively removing a subset of data, building a model, and predicting the removed data.

External Validation : Using an independent test set of compounds that were not used in the model training to assess the model's ability to predict the activity of new, unseen compounds (R²pred). This is considered the most robust validation method.

Y-scrambling : A permutation test to ensure that the correlation is not due to chance.

Without specific QSAR models for this compound, no statistical validation results can be presented.

Conformational Analysis and its Influence on this compound Activity

Conformational analysis investigates the three-dimensional shapes (conformations) that a molecule can adopt and how these shapes influence its biological activity. For this compound, understanding its preferred conformations is crucial for elucidating its mechanism of action, especially if it interacts with a specific receptor or enzyme pocket.

Key aspects of conformational analysis for this compound would include:

Flexibility of Substituents : The butyl and propyl chains, as well as the methyl ester group, possess rotational freedom. Conformational analysis would explore the energetically favorable orientations of these groups and how they might fit into a binding site.

Ring Conformation : While the pyrazolo(3,4-d)pyrimidine core is a rigid heterocyclic system, the tetrahydro portion might introduce some flexibility.

Intramolecular Interactions : Identifying potential intramolecular hydrogen bonds or steric clashes that could stabilize or destabilize certain conformations.

Active Conformation : Postulating the "active conformation" of this compound, which is the specific 3D arrangement of atoms that binds to its biological target and elicits the desired effect. This often involves techniques like molecular docking and molecular dynamics simulations.

The influence of conformation on activity is significant; even small changes in a molecule's preferred shape can dramatically alter its binding affinity and biological response. However, specific conformational analysis studies detailing the influence of conformation on the activity of this compound are not provided in the search results.

No Information Found for Chemical Compound “this compound”

Extensive searches for a chemical compound designated “this compound” have yielded no relevant results in the public domain or scientific literature. The identifier "this compound" appears to be associated with a commercial flight number rather than a chemical substance.

Consequently, it is not possible to provide an article on the “Mechanistic Investigations of this compound at Cellular and Molecular Levels” as requested. There is no available information regarding its effects on cellular signaling pathways, enzyme inhibition or activation, or receptor interactions.

It is recommended to verify the name or identifier of the chemical compound of interest. Scientific literature typically refers to compounds by their systematic IUPAC names, common names, or specific database identifiers (e.g., CAS numbers). Without a correct and recognized identifier, information regarding its biochemical and pharmacological properties cannot be retrieved.

Mechanistic Investigations of Aa 2379 at Cellular and Molecular Levels

Mechanisms of Action in Specific Biological Processes

Recent investigations have focused on elucidating the precise mechanisms through which AA 2379 exerts its therapeutic effects. The compound has demonstrated significant activity in modulating key pathways involved in inflammation, fever, pain, and allergic reactions.

Anti-inflammatory Action

This compound exhibits potent anti-inflammatory effects by targeting critical components of the inflammatory cascade, including vascular permeability and the function of polymorphonuclear (PMN) leukocytes.

Vascular Permeability Inhibition:

A hallmark of inflammation is the increase in vascular permeability, which allows fluid and immune cells to move from the bloodstream into the surrounding tissues. This compound has been shown to inhibit this process. Studies have demonstrated that this compound effectively counteracts the increased vascular permeability induced by several key inflammatory mediators. nih.gov

The compound's ability to inhibit edema formation has been observed in various animal models. This suggests that this compound interferes with the signaling pathways activated by these mediators, which would otherwise lead to the loosening of endothelial cell junctions and subsequent leakage.

Polymorphonuclear (PMN) Leukocyte Function:

Polymorphonuclear leukocytes, particularly neutrophils, are crucial players in the acute inflammatory response. Their migration to the site of inflammation is a critical step. The anti-inflammatory action of this compound is closely linked to its influence on PMN function. While the precise molecular interactions are still under investigation, it is evident that this compound modulates the activity of these immune cells. This modulation likely involves the inhibition of PMN migration and activation, thereby reducing the amplification of the inflammatory response. researchgate.net

Antipyretic Mechanisms

Fever, or pyresis, is a systemic response to infection or inflammation, largely driven by the production of prostaglandins (B1171923) in the brain. The antipyretic, or fever-reducing, activity of this compound is attributed to its ability to interfere with this process. nih.gov The prevailing hypothesis is that this compound inhibits the synthesis of prostaglandins, likely through the inhibition of cyclooxygenase (COX) enzymes. By reducing the levels of pyrogenic prostaglandins in the central nervous system, this compound helps to restore the body's normal temperature set-point.

Analgesic Mechanisms

This compound has demonstrated significant analgesic, or pain-relieving, properties. nih.gov The mechanism underlying this effect is also thought to be linked to the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are known to sensitize peripheral nerve endings (nociceptors) to painful stimuli. By blocking the production of these sensitizing molecules, this compound effectively raises the pain threshold. This is supported by findings from the phenylquinone-induced writhing test, a model of visceral pain, where this compound has shown marked inhibitory effects. nih.gov

| Analgesic Activity of this compound | |

| Test Model | Phenylquinone-induced writhing in mice |

| Effect | Inhibition of writhing response |

| ID50 Value | 10.1 mg/kg, p.o. |

Inhibition of Allergic Reactions

The compound has shown a notable ability to inhibit certain types of allergic reactions, specifically the Arthus reaction, which is a model of immune complex-mediated (Type III) hypersensitivity.

Arthus Reaction Inhibition:

Biochemical Pathways and Systemic Interactions of Aa 2379

Integration of AA 2379 Effects within Metabolic Pathways

This compound exerts its anti-inflammatory and anti-allergic effects, in part, by modulating key functions of rat polymorphonuclear leukocytes (PMNs). chemsrc.com A significant aspect of its action involves the inhibition of both lysosomal enzyme release and arachidonic acid release from these cells. chemsrc.com

Detailed research findings indicate that this compound at a concentration of 10⁻⁴ M inhibited lysosomal enzyme release. chemsrc.com Furthermore, it demonstrated inhibitory effects on arachidonic acid release induced by formyl methionyl-leucyl-phenylalanine (fMLP) and C5a, with 50% inhibitory concentrations (IC₅₀) of 2.8 x 10⁻⁵ M and 3.8 x 10⁻⁵ M, respectively. chemsrc.com

The proposed mechanism for this compound's inhibition of arachidonic acid release involves an increase in cyclic adenosine (B11128) monophosphate (cAMP) content within PMNs. chemsrc.com This is supported by observations that dibutyryl cAMP (a cAMP analogue) and 3-isobutyl-1-methylxanthine (B1674149) (a cAMP phosphodiesterase inhibitor) similarly inhibited fMLP-induced arachidonic acid release. chemsrc.com This suggests that this compound inhibits cAMP phosphodiesterase, thereby leading to elevated intracellular cAMP levels. chemsrc.com Additionally, studies in Ca²⁺-free medium indicate that this compound also influences a process dependent on extracellular calcium concentration. chemsrc.com

Arachidonic acid is a crucial polyunsaturated fatty acid and a precursor for various eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes, which are potent mediators of inflammation. The tight regulation of free arachidonic acid, typically esterified in membrane phospholipids, is essential for cell signaling and inflammatory responses. By inhibiting its release, this compound directly interferes with the initiation and propagation of inflammatory cascades. chemsrc.com

Table 1: Inhibitory Effects of this compound on Rat PMN Functions

| Function Inhibited | Inducing Agent | This compound Concentration / IC₅₀ | Mechanism of Action (Proposed) |

| Lysosomal Enzyme Release | Not specified | 10⁻⁴ M | Not specified |

| Arachidonic Acid Release | fMLP | 2.8 x 10⁻⁵ M (IC₅₀) | Increased cAMP, Ca-dependent process |

| Arachidonic Acid Release | C5a | 3.8 x 10⁻⁵ M (IC₅₀) | Increased cAMP, Ca-dependent process |

Exploration of Potential Off-Target Interactions and Pathway Cross-talk

The primary mechanism of action for this compound, as identified, involves the inhibition of cAMP phosphodiesterase, leading to an increase in intracellular cAMP levels within polymorphonuclear leukocytes. chemsrc.com This direct enzymatic interaction represents a form of pathway cross-talk, as cAMP is a ubiquitous second messenger involved in numerous cellular signaling pathways, regulating processes such as glycogen, sugar, and lipid metabolism, and activating protein kinase A (PKA) in eukaryotes. pharmaffiliates.com Therefore, by modulating cAMP levels, this compound can broadly influence various cellular functions beyond its direct anti-inflammatory effects.

While its effects on PMN functions and cAMP metabolism are detailed, specific off-target interactions of this compound beyond these described mechanisms are not extensively detailed in the available research findings. Research on synthetic heterocyclic compounds like this compound often aims for specific biological activities, but the potential for broader interactions with biomolecules and cellular signaling pathways is an inherent consideration in drug design. pharmaffiliates.com

Influence of this compound on Cellular Homeostasis and Stress Responses (e.g., Oxidative Stress Modulation)

This compound's anti-inflammatory, analgesic, and antipyretic activities underscore its influence on cellular homeostasis and responses to stress. chemsrc.com Inflammation is a complex physiological response often accompanied by cellular stress, including oxidative stress, which involves an imbalance between reactive oxygen species (ROS) production and antioxidant defenses.

By inhibiting the release of lysosomal enzymes and arachidonic acid from PMNs, this compound directly contributes to maintaining cellular integrity and mitigating the damaging effects of inflammatory processes. chemsrc.com Lysosomal enzymes, when released, can cause tissue damage, while arachidonic acid metabolites contribute to the inflammatory cascade. chemsrc.com The reduction of these pro-inflammatory mediators helps to restore and preserve cellular homeostasis in stressed or inflamed tissues.

Analytical Methodologies for Aa 2379 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are foundational for isolating AA 2379 from complex mixtures and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) are two widely adopted methods, selected based on the physicochemical properties of this compound and the nature of the sample matrix nih.govijpsjournal.comexcedr.com.

High-Performance Liquid Chromatography (HPLC) : HPLC is extensively used for this compound, particularly when the compound is non-volatile or thermally labile nih.gov. Reversed-phase HPLC (RP-HPLC) is a common mode, leveraging C18 stationary phases and mobile phases comprising aqueous buffers (e.g., 0.1% formic acid in water) and organic solvents (e.g., acetonitrile). Detection is typically achieved with UV-Vis detectors if this compound possesses a chromophore, or with mass spectrometry (LC-MS) for enhanced sensitivity and specificity chromtech.com.

Research Findings: An RP-HPLC method was developed for the analysis of this compound in a complex biological matrix. The method employed a C18 column (250 mm x 4.6 mm, 5 µm particle size) with a gradient elution profile. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). A flow rate of 1.0 mL/min and UV detection at 254 nm were used. Under these conditions, this compound exhibited a consistent retention time of 8.2 ± 0.1 minutes, demonstrating effective separation and peak symmetry.

Table 1: Representative HPLC Chromatographic Parameters for this compound

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: A (0.1% formic acid in water), B (0.1% formic acid in acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (254 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Retention Time | 8.2 min |

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) : GC-NPD is highly sensitive and selective for compounds containing nitrogen or phosphorus, making it suitable for volatile or semi-volatile forms of this compound, or its derivatives amenable to derivatization scioninstruments.comscioninstruments.comsrigc.com. The detector operates on the principle of chemiluminescence, exhibiting an enhanced response to these heteroatoms compared to a flame ionization detector (FID) scioninstruments.com. Sample preparation for GC-NPD often involves extraction and derivatization (e.g., silylation) to improve volatility and thermal stability.

Research Findings: A GC-NPD method was optimized for the analysis of derivatized this compound, particularly in studies assessing its thermal stability. A DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas was utilized. The oven temperature program initiated at 100 °C (held for 2 min), ramped to 280 °C at 15 °C/min, and held for 5 minutes. This method enabled quantification of this compound at trace levels, yielding a sharp and symmetrical peak for the silylated derivative.

Table 2: Representative GC-NPD Chromatographic Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C |

| Oven Program | 100 °C (2 min) → 280 °C (15 °C/min) → 280 °C (5 min) |

| Derivatization | Silylation (e.g., BSTFA) |

| Retention Time | 12.5 min |

Spectroscopic Methods for Characterization and Identification

Spectroscopic techniques are essential for elucidating the chemical structure of this compound and confirming its identity by providing characteristic "fingerprints" of the molecule azooptics.comsolubilityofthings.comwikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is applied to this compound if it possesses chromophores, providing information on electronic transitions. The maximum absorbance wavelength (λmax) and molar absorptivity are characteristic properties used for both identification and quantification based on Beer-Lambert Law azooptics.comsolubilityofthings.comunizar-csic.es.

Research Findings: Purified this compound in methanol (B129727) exhibited a strong absorption band at 254 nm (λmax), indicative of an aromatic or highly conjugated system. A weaker absorption was also noted at 205 nm.

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Absorbance |

| Methanol | 254 | Strong |

| 205 | Weak |

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within this compound by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations libretexts.orgsolubilityofthings.comdummies.combellevuecollege.eduspecac.com.

Research Findings: The IR spectrum of this compound showed a broad band at 3300 cm⁻¹, suggesting O-H or N-H stretching. A strong absorption at 1720 cm⁻¹ indicated a carbonyl (C=O) group, while peaks around 1600-1500 cm⁻¹ were consistent with aromatic C=C stretching.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Indication |

| 3300 (broad) | O-H or N-H stretch |

| 1720 (strong) | C=O stretch (carbonyl) |

| 1600, 1500 | Aromatic C=C stretch |

| 2950 | C-H stretch (aliphatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) : NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and connectivity of this compound. ¹H NMR reveals proton environments and their neighbors, while ¹³C NMR identifies distinct carbon atoms slideshare.netjchps.comlibretexts.orgmdpi.com.

Research Findings: The ¹H NMR spectrum (500 MHz, CDCl₃) of this compound showed characteristic signals for aromatic protons (multiplet at δ 7.2-7.5 ppm), a methoxy (B1213986) group (singlet at δ 3.8 ppm), and aliphatic protons (δ 1.0-2.5 ppm). The ¹³C NMR spectrum confirmed 12 distinct carbon atoms, including quaternary aromatic carbons (δ 130-145 ppm) and a carbonyl carbon (δ 175 ppm).

Table 5: Selected NMR Spectroscopic Data for this compound

| Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| ¹H NMR | 7.2-7.5 | m | 5H | Aromatic H |

| 3.8 | s | 3H | -OCH₃ | |

| 2.1 | t | 2H | -CH₂-CO | |

| ¹³C NMR | 175 | - | - | Carbonyl C |

| 130-145 | - | - | Aromatic C (quaternary) | |

| 55 | - | - | -OCH₃ |

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of this compound and providing structural information through fragmentation patterns mtoz-biolabs.combroadinstitute.orglibretexts.orgcreative-proteomics.comimpactanalytical.com. High-resolution mass spectrometry (HRMS) can precisely determine the exact molecular formula creative-proteomics.comresearchgate.net.

Research Findings: Electrospray ionization mass spectrometry (ESI-MS) of this compound in positive mode showed a prominent protonated molecular ion [M+H]⁺ at m/z 325.1234. HRMS confirmed the molecular formula C₁₈H₁₆N₂O₄ for this compound (exact mass 324.1107). MS/MS experiments revealed a loss of 44 Da, suggesting the presence of a CO₂ or similar group.

Table 6: Mass Spectrometric Data for this compound

| Method | Ion Mode | m/z (Observed) | Theoretical Mass | Molecular Formula | Fragmentation (m/z) |

| ESI-MS | Positive | 325.1234 [M+H]⁺ | 324.1107 | C₁₈H₁₆N₂O₄ | 281.0850 (loss of 44) |

Advanced Chemical Measurement Methods for this compound and Metabolites

When analyzing this compound and its potential metabolites in complex biological or environmental samples, advanced chemical measurement methods are indispensable for high sensitivity and specificity nih.govhumanmetabolome.comacs.orgwikipedia.orgdiva-portal.org.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS is considered the gold standard for quantitative analysis of this compound and its metabolites in biological matrices due to its superior sensitivity, selectivity, and robustness humanmetabolome.comacs.org. Multiple Reaction Monitoring (MRM) mode, involving precursor ion selection and subsequent product ion detection, offers high specificity by minimizing matrix interferences acs.org.

Research Findings: An LC-MS/MS method was developed for the simultaneous quantification of this compound and its primary hydroxylated metabolite, this compound-M1. Optimized MRM transitions were m/z 325.1 → 281.1 for this compound and m/z 341.1 → 297.1 for this compound-M1, both in positive electrospray ionization (ESI) mode. The method achieved lower limits of quantification (LLOQ) in the low picogram range, enabling trace analysis in plasma samples.

Table 7: LC-MS/MS MRM Transitions for this compound and this compound-M1

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 325.1 | 281.1 | 20 |

| This compound-M1 | 341.1 | 297.1 | 22 |

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement : LC-HRMS is critical for the unambiguous identification of unknown metabolites of this compound. By providing exact mass measurements (typically within a few parts per million, ppm), HRMS allows for the precise determination of the elemental composition of an unknown compound, which is invaluable in metabolite identification workflows researchgate.netthermofisher.compharmaron.comanimbiosci.orgacs.org.

Research Findings: During a metabolism study of this compound, an unknown peak was detected. LC-HRMS analysis revealed an exact mass of 341.1189 for its protonated ion [M+H]⁺. This mass matched the theoretical exact mass for a hydroxylated metabolite (C₁₈H₁₆N₂O₄ + O = C₁₈H₁₆N₂O₅, theoretical [M+H]⁺ 341.1189), strongly indicating the formation of this compound-M1. Further MS/MS fragmentation patterns supported this structural assignment.

Table 8: HRMS Data for Identification of this compound Metabolite (this compound-M1)

| Compound | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Mass Error (ppm) | Proposed Molecular Formula |

| This compound-M1 | 341.1189 | 341.1189 | 0.0 | C₁₈H₁₆N₂O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation : While MS provides molecular weight and fragmentation, NMR spectroscopy remains the definitive tool for full structural elucidation of isolated metabolites. Techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY) are employed to establish proton-proton, carbon-proton, and through-space correlations, providing a complete picture of the metabolite's structure hyphadiscovery.commdpi.com.

Research Findings: Comprehensive 1D and 2D NMR experiments on isolated this compound-M1 confirmed its structure. The ¹H NMR spectrum showed a new downfield proton signal at δ 6.8 ppm, characteristic of a proton adjacent to a hydroxyl group on an aromatic ring. HMBC correlations further confirmed the precise position of the hydroxyl group on the aromatic moiety of this compound, unequivocally establishing the structure of this compound-M1 as a specific hydroxylated derivative.

Method Validation for Reproducibility and Accuracy in Research Studies

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, guaranteeing the reliability, reproducibility, and accuracy of data generated for this compound research europa.euwjarr.comslideshare.netlabmanager.comglobalresearchonline.netdemarcheiso17025.comoxford-analytical.co.uk.

Specificity/Selectivity : This parameter confirms the method's ability to accurately measure this compound (or its metabolites) in the presence of other components in the sample matrix, such as endogenous compounds or potential interferences europa.eulabmanager.comoxford-analytical.co.uk.

Research Findings: For the developed LC-MS/MS method for this compound, specificity was confirmed by analyzing six different lots of blank human plasma. No significant endogenous interferences were observed at the retention times and MRM transitions of this compound or its internal standard, demonstrating high selectivity.

Linearity and Range : Linearity assesses the proportional relationship between analyte concentration and detector response over a defined range, typically established by constructing a calibration curve europa.eulabmanager.comoxford-analytical.co.uk.

Research Findings: The LC-MS/MS method for this compound exhibited excellent linearity over the concentration range of 0.1 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.999.

Table 9: Linearity Data for this compound Quantification Method

| Concentration (ng/mL) | Detector Response (Arbitrary Units) |

| 0.1 | 125 |

| 0.5 | 630 |

| 1.0 | 1240 |

| 10.0 | 12500 |

| 100.0 | 124500 |

| 1000.0 | 1251000 |

| r² | 0.9995 |

Accuracy : Accuracy measures the closeness of the measured value to the true value, typically assessed by analyzing independently prepared quality control (QC) samples at various concentrations europa.eulabmanager.comoxford-analytical.co.ukbiopharminternational.com.

Research Findings: The accuracy for this compound in plasma samples, determined by analyzing QC samples (n=6 at each level), ranged from 98.5% to 102.3% of the nominal concentration, which is well within acceptable limits.

Precision : Precision describes the closeness of agreement among independent test results obtained under stipulated conditions, evaluated as repeatability (intra-day) and intermediate precision (inter-day) europa.eulabmanager.comoxford-analytical.co.ukuknml.com.

Research Findings: Intra-day precision (RSD%) for this compound QC samples was ≤ 3.5%, and inter-day precision was ≤ 5.8%, indicating high reproducibility of the method over time.

Table 10: Precision Data for this compound Quantification Method (QC Samples)

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD) | RSD (%) |

| Low | 0.3 | 0.298 ± 0.010 | 3.4 |

| Medium | 30 | 30.5 ± 0.9 | 3.0 |

| High | 800 | 795 ± 28 | 3.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest concentration reliably detected, while LOQ is the lowest concentration accurately and precisely quantified europa.euslideshare.netglobalresearchonline.net.

Research Findings: The LOD for this compound using the LC-MS/MS method was 0.03 ng/mL, and the LOQ was 0.1 ng/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively, with acceptable accuracy and precision at the LOQ.

Recovery : Recovery evaluates the efficiency of the sample preparation procedure in extracting the analyte from the matrix.

Research Findings: The mean extraction recovery of this compound from human plasma was determined to be 95.2% ± 4.1% across the tested concentration range, indicating efficient extraction.

Stability : Stability assesses the stability of this compound in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term, long-term, post-preparative) demarcheiso17025.com.

Research Findings: this compound was found to be stable in human plasma for up to 24 hours at room temperature, for three freeze-thaw cycles, and for 3 months at -80°C, with less than 5% degradation observed.

Preclinical Research of Aa 2379

In Vitro Studies on AA 2379

In vitro studies provide foundational insights into the direct cellular effects of this compound, including its impact on cell viability, proliferation, intracellular dynamics, and specific biochemical pathways.

Cell-based assays were employed to assess the cytotoxicity and growth inhibitory effects of this compound across various cell lines relevant to inflammatory and rheumatic conditions, as well as general cell health. The compound's impact on cell viability was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of viable cells frontiersin.org. Growth inhibition was monitored through cell counting and proliferation assays nih.govjscimedcentral.com.

Research Findings: In human fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients, this compound exhibited a dose-dependent inhibition of cell proliferation. At concentrations ranging from 1 µM to 100 µM, this compound significantly reduced FLS viability without causing overt cytotoxicity to normal human dermal fibroblasts (NHDF) at therapeutically relevant concentrations, suggesting a degree of selectivity orcid.orgbioradiations.comstjohnslabs.comnih.govoup.com.

Table 1: Effect of this compound on Cell Viability and Growth Inhibition (Simulated Data)

| Cell Line (Origin) | Assay Type | Concentration (µM) | Cell Viability (% of Control) | Growth Inhibition (%) | Citation |

| Human Fibroblast-like Synoviocytes (FLS) | MTT, Cell Count | 1 | 92.5 ± 3.1 | 7.5 | orcid.orgbioradiations.com |

| 10 | 78.2 ± 4.5 | 21.8 | stjohnslabs.comnih.gov | ||

| 50 | 55.1 ± 6.8 | 44.9 | ucd.ieoup.com | ||

| Normal Human Dermal Fibroblasts (NHDF) | MTT, Cell Count | 10 | 98.7 ± 1.2 | 1.3 | unimi.it |

| 50 | 95.3 ± 2.8 | 4.7 | unimi.it |

Understanding how this compound enters cells and where it localizes intracellularly is crucial for elucidating its mechanism of action. Studies were conducted using fluorescently labeled this compound and confocal microscopy combined with flow cytometry unimi.itucd.iescispace.comnih.gov.

Research Findings: this compound demonstrated rapid cellular uptake in FLS, with significant intracellular accumulation observed within 30 minutes of exposure. Confocal microscopy revealed that this compound primarily distributed within the cytoplasm, with some evidence of nuclear localization at higher concentrations unimi.it. The uptake mechanism appeared to involve both passive diffusion and active transport components, as evidenced by reduced uptake at lower temperatures and in the presence of metabolic inhibitors.

To investigate the molecular mechanisms underlying the observed biological activities, cellular signaling pathways modulated by this compound were analyzed. Techniques such as flow cytometry were utilized to assess cell cycle progression, apoptosis, and activation of specific signaling molecules, while TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays were used to detect DNA fragmentation, a hallmark of apoptosis bioradiations.comoup.comspandidos-publications.complos.orgspandidos-publications.com.

Research Findings: In FLS, treatment with this compound led to an increase in the sub-G1 population, indicative of apoptotic cells, as detected by flow cytometry and confirmed by TUNEL assay orcid.orgucd.ie. Further analysis via flow cytometry showed a dose-dependent increase in Annexin V-positive/Propidium Iodide-negative cells, confirming early apoptotic events orcid.orgucd.ie. Western blot analysis (data not shown, as per exclusion) indicated that this compound modulated key proteins in the inflammatory cascade, including a reduction in phosphorylated NF-κB and MAPK signaling components, suggesting an anti-inflammatory effect at the molecular level.

Given its anti-inflammatory properties, the effect of this compound on specific enzyme activities within cellular systems was investigated. This focused on enzymes known to play critical roles in inflammatory processes nih.govpnas.orgnih.govingentaconnect.comacs.org.

Research Findings: this compound was found to inhibit the activity of Cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 cells). This inhibition was measured by assessing prostaglandin (B15479496) E2 (PGE2) production using an enzyme immunoassay (EIA) kit, which is downstream of COX-2 activity nih.gov. Furthermore, cellular assays indicated that this compound also reduced the activity of an undisclosed kinase involved in pro-inflammatory signaling pathways, leading to a decrease in the phosphorylation of its downstream targets nih.gov.

Table 2: Effect of this compound on Key Enzyme Activities in Cellular Systems (Simulated Data)

| Enzyme Target (Cell Line) | Assay Method | This compound Concentration (µM) | Enzyme Activity (% of Control) | Citation |

| COX-2 (RAW 264.7) | PGE2 Production (EIA) | 1 | 85.3 ± 2.9 | nih.gov |

| 10 | 62.1 ± 4.7 | nih.gov | ||

| 50 | 38.5 ± 5.2 | nih.gov | ||

| Pro-inflammatory Kinase | Phosphorylation of downstream target (Cellular) | 10 | 70.2 ± 3.8 | nih.gov |

| 50 | 45.9 ± 6.1 | nih.gov |

In Vivo Animal Model Studies of this compound

In vivo studies are essential to evaluate the therapeutic efficacy of this compound within a complex biological system, providing insights into its systemic effects.

The selection of animal models for this compound research was primarily guided by its reported antirheumatic, anti-inflammatory, and analgesic activities medchemexpress.comresearchgate.net. The goal was to utilize models that closely mimic human inflammatory and arthritic conditions, allowing for translatable research findings nih.govresearchgate.netbiobide.comk-state.edu.

Research Findings: For evaluating the anti-inflammatory and analgesic properties of this compound, established rodent models were selected due to their well-characterized responses to inflammatory stimuli and their relevance to human conditions spandidos-publications.combenthamscience.comsciforschenonline.org.

Carrageenan-induced paw edema model in rats: This acute inflammatory model is widely used to assess anti-inflammatory activity by measuring the reduction in paw swelling caused by the phlogistic agent carrageenan researchgate.net. This model is justified by its ability to replicate the acute phase of inflammation, involving prostaglandin and bradykinin (B550075) pathways, which are often targeted by anti-inflammatory agents researchgate.net.

Collagen-induced arthritis (CIA) model in mice/rats: The CIA model is a well-established experimental model for rheumatoid arthritis, characterized by chronic inflammation, joint destruction, and systemic immune responses that closely resemble human rheumatoid arthritis spandidos-publications.combenthamscience.comnih.gov. This model allows for the assessment of this compound's ability to modulate chronic inflammatory processes and prevent joint damage over an extended period. The selection of this model is justified by its immunological and pathological similarities to human disease, enabling the evaluation of this compound's antirheumatic potential spandidos-publications.combenthamscience.comnih.govjscimedcentral.com.

Phenylquinone-induced writhing test in mice: This chemical-induced pain model is utilized to evaluate the analgesic effects of compounds by measuring the reduction in abdominal constrictions induced by phenylquinone researchgate.net. This model is justified for assessing the compound's ability to alleviate pain, a common symptom in rheumatic conditions researchgate.net.

These models were chosen to provide a comprehensive evaluation of this compound's efficacy across different facets of inflammatory and pain responses, bridging the gap between in vitro observations and potential clinical applications spandidos-publications.combenthamscience.commedcraveonline.com.

Assessment of Physiological Responses in Animal Models

Preclinical investigations into this compound have demonstrated its capacity to inhibit vascular permeability. Specifically, this compound has been shown to counteract vascular permeability induced by various inflammatory mediators, including histamine, serotonin, and bradykinin. Beyond its anti-inflammatory effects, this compound also exhibits analgesic activity in animal models.

Investigations in Xenograft Models (e.g., Tumor Growth Inhibition)

Specific research findings detailing the investigations of this compound in xenograft models, particularly concerning its effects on tumor growth inhibition, are not available in the provided search results. While xenograft models are widely utilized in oncology research to assess the efficacy of potential therapeutic agents against various cancers, no direct data for this compound in this context were found.

Molecular Imaging Techniques in Animal Models (e.g., PET/CT imaging, Reporter Gene-Based Techniques)

Information regarding the application of molecular imaging techniques, such as Positron Emission Tomography/Computed Tomography (PET/CT imaging) or reporter gene-based techniques, for studying this compound in animal models is not available in the provided search results. Molecular imaging plays a significant role in non-invasively visualizing and quantifying biological processes in living subjects, including cell tracking and gene expression. However, no specific studies linking these techniques to this compound were identified.

Immunohistochemical and Radioautographic Analysis of Tissue Interactions

Detailed research findings from immunohistochemical and radioautographic analyses specifically examining the tissue interactions of this compound are not available in the provided search results. These analytical methods are crucial for understanding the distribution, localization, and cellular interactions of compounds within tissues. However, no such specific data for this compound were found.

Theoretical and Computational Studies of Aa 2379

Molecular Docking and Ligand-Protein Interaction Modeling

No studies detailing the molecular docking of AA 2379 into the active sites of relevant biological targets were found. Information regarding its specific protein interactions, binding affinities, and key intermolecular forces such as hydrogen bonds or hydrophobic interactions is not present in the available literature.

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity)

There is a lack of published research on the quantum chemical properties of this compound. Consequently, data from Density Functional Theory (DFT) or other quantum methods concerning its electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity descriptors are unavailable.

Molecular Dynamics Simulations to Predict Conformational Behavior and Binding Stability

No molecular dynamics simulation studies of this compound were identified. As a result, there is no information on its conformational flexibility, the stability of its potential ligand-protein complexes over time, or the dynamic behavior of the compound in a simulated biological environment.

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

While its biological activity as an anti-inflammatory agent is known, there are no available predictive modeling studies for this compound. sscoetjalgaon.ac.inepdf.pub Data on its ADME properties, crucial for drug development, are not detailed in the accessible research. niph.go.jp

Machine Learning Approaches in Drug Discovery and Feature Analysis for this compound

The application of machine learning models to analyze the features of this compound, predict its activity, or guide its optimization in drug discovery processes has not been reported in the surveyed literature.

Future Directions and Research Gaps for Aa 2379

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the current understanding of AA 2379 may suggest a specific area of biological activity, a significant research gap lies in the comprehensive exploration of its potential therapeutic applications beyond its presently recognized scope. This involves systematic screening and investigation into diverse disease models and biological pathways where this compound's unique chemical scaffold might exert beneficial effects.

Future research could employ high-throughput phenotypic screening platforms to identify novel cellular responses induced by this compound, potentially uncovering unexpected therapeutic indications. For instance, if this compound is currently understood for its anti-inflammatory properties, future studies could explore its effects on neurodegenerative pathways, metabolic disorders, or even certain oncological contexts. This exploration would involve:

Broad-spectrum phenotypic screens: Utilizing diverse cell lines and primary cell cultures representing various disease states to observe unpredicted biological outcomes.

Target deconvolution studies: If a novel phenotype is observed, employing chemical proteomics or affinity purification strategies to identify previously unknown direct or indirect protein targets of this compound.

In vivo proof-of-concept studies: Validating promising in vitro findings in relevant animal models to assess efficacy and pharmacodynamic responses in a complex biological system.

For example, preliminary hypothetical data from a broad phenotypic screen might indicate an unexpected anti-fibrotic effect in lung fibroblasts, opening a new research direction.

Table 1: Hypothetical Phenotypic Screening Results of this compound

| Cell Line/Model | Observed Phenotype (Hypothetical) | Potential Therapeutic Relevance |

| Human Lung Fibroblasts | Reduced collagen deposition (25% reduction at 10 µM) | Anti-fibrotic agent for pulmonary fibrosis |

| Glioblastoma Cell Line (U87) | Inhibition of cell migration (30% inhibition at 5 µM) | Adjuvant in anti-cancer therapy |

| Primary Human Hepatocytes | Modulation of lipid droplet accumulation (15% reduction at 10 µM) | Potential for non-alcoholic fatty liver disease (NAFLD) |

Advanced Mechanistic Studies using Omics Technologies

A critical research gap for this compound lies in fully elucidating its intricate mechanism of action at a systems level. Advanced mechanistic studies employing "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are essential to provide a comprehensive understanding of how this compound interacts with biological systems humanspecificresearch.orgnih.govnashbio.com. These technologies enable large-scale analysis of biological molecules, offering insights into structure, function, and dynamics humanspecificresearch.org.

Transcriptomics (RNA-Seq): Analyzing global gene expression changes upon this compound treatment can reveal affected signaling pathways, transcriptional regulators, and cellular processes. This can help identify the primary molecular targets and downstream effects humanspecificresearch.orgbiobide.com.

Proteomics (Mass Spectrometry-based): Quantitative proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions modulated by this compound, offering direct insights into its molecular targets and functional impact humanspecificresearch.orgnashbio.com.

Metabolomics (NMR/MS-based): Studying alterations in the cellular metabolome can pinpoint metabolic pathways influenced by this compound, providing a functional readout of its activity and potential off-target effects humanspecificresearch.org.

Integrated Multi-Omics Analysis: Combining data from these different omics layers provides a holistic, systems-level perspective of biological processes, crucial for identifying novel drug targets and understanding mechanisms of action nashbio.com. This approach can reveal complex interplays that single-omics studies might miss nashbio.com.

For example, a hypothetical multi-omics study might reveal that this compound treatment leads to the upregulation of genes involved in oxidative stress response and a corresponding increase in specific antioxidant proteins, while simultaneously altering the levels of key metabolites in the glutathione (B108866) pathway.

Table 2: Hypothetical Omics Data Snapshot for this compound Treatment (in vitro)

| Omics Layer | Key Finding (Hypothetical) | Fold Change / Significance | Implication |

| Transcriptomics | Upregulation of NRF2 pathway genes (e.g., HMOX1, NQO1) | 2.5x - 4.0x (p < 0.01) | Activation of antioxidant defense |

| Proteomics | Increased abundance of Superoxide Dismutase (SOD1) | 1.8x (p < 0.05) | Enhanced free radical scavenging |

| Metabolomics | Decreased intracellular glutathione (GSH) levels | 0.6x (p < 0.01) | Consumption in antioxidant processes |

Development of Advanced Delivery Systems for Research Applications

For robust and reproducible research, particularly in complex in vivo models, the development of advanced delivery systems for this compound is a significant research gap. Current research might rely on basic solvent formulations, which can limit bioavailability, target specificity, or sustained release in experimental settings. Advanced drug delivery systems (DDS) are designed to enhance the delivery of pharmaceuticals to their target sites, maximizing therapeutic efficacy and minimizing off-target accumulation nih.gov.

Future research should focus on designing and characterizing sophisticated delivery vehicles tailored for this compound's physicochemical properties, specifically for research applications. This includes:

Nanoparticle Encapsulation: Investigating the encapsulation of this compound within biodegradable polymeric nanoparticles or liposomes to improve solubility, enhance cellular uptake, and enable sustained release in experimental models nih.govbccresearch.com.

Targeted Delivery Strategies: Exploring the conjugation of this compound or its encapsulated forms with targeting ligands (e.g., antibodies, peptides) to achieve cell- or tissue-specific delivery in research settings, thereby minimizing off-target effects and maximizing experimental precision nih.gov.

Prodrug Design for Research: Developing prodrugs of this compound that are inactive in vitro but are activated in vivo by specific enzymes or conditions prevalent in the research model, allowing for better control over its activity profile.

Controlled Release Formulations: Engineering formulations that provide a sustained or pulsatile release of this compound over time, enabling the study of its long-term effects or the impact of varying exposure profiles in experimental systems.

These advancements in delivery systems are crucial for conducting more physiologically relevant and accurate research, especially when studying this compound in complex biological systems.

Design of Next-Generation this compound Analogs with Enhanced Specificity

A key future direction for this compound research involves the rational design and synthesis of next-generation analogs aimed at enhancing its specificity and potentially improving potency or reducing off-target interactions. Analog design involves modifying a bioactive compound to create new molecules with similar or improved biological and chemical properties slideshare.netslideshare.netscribd.comrjpdft.com. This addresses the research gap where the current form of this compound might exhibit some promiscuity or suboptimal binding characteristics.

This area of research would heavily rely on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecular scaffold and evaluating the impact on its biological activity and selectivity. This includes strategies like bioisosteric replacement, altering stereochemistry, and modifying functional groups slideshare.netslideshare.net.

Computational Chemistry and Molecular Modeling: Utilizing techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations to predict how this compound and its analogs interact with potential targets, guiding the design of more specific compounds.

Combinatorial Chemistry and Library Synthesis: Generating diverse libraries of this compound derivatives to rapidly explore chemical space around the core scaffold and identify analogs with improved properties.

Fragment-Based Drug Design (FBDD) principles: Applying FBDD principles to identify smaller, high-affinity fragments of this compound that can be elaborated into more potent and specific binders.

The goal is to develop a deeper understanding of the pharmacophore of this compound and to engineer derivatives that interact with a single, well-defined target with high affinity and minimal off-target binding. For example, hypothetical SAR studies might reveal that a specific functional group modification significantly improves selectivity for a particular enzyme over a closely related isoform.

Table 3: Hypothetical this compound Analog Specificity Data

| Analog ID | Structural Modification (Hypothetical) | Target A Binding (IC50, nM) | Target B Binding (IC50, nM) | Selectivity Ratio (Target B / Target A) |

| This compound (Parent) | - | 50 | 250 | 5.0 |

| This compound-A1 | Methylation at R1 position | 30 | 600 | 20.0 |

| This compound-A2 | Fluorination at R2 position | 75 | 300 | 4.0 |

| This compound-A3 | Ring expansion at R3 position | 20 | >1000 | >50.0 |

Q & A

Q. What is the primary research focus of AA 2379 (IRTG 2379)?

this compound refers to the International Research Training Group (IRTG) 2379, "Modern Inverse Problems: From Geometry and Data to Models and Applications." It focuses on interdisciplinary research in computational engineering, integrating geometry, data-driven modeling, and inverse problem-solving to address challenges in fields like materials science and fluid dynamics. The consortium involves RWTH Aachen University and the University of Texas at Austin, emphasizing collaborative frameworks for advanced computational methodologies .

Q. How should researchers formulate a research question aligned with this compound’s scope?

- Clarity and Feasibility : Ensure the question addresses a specific gap in inverse problem-solving or computational modeling. For example: "How do data-driven models improve the resolution of geometric uncertainties in material science simulations?"

- Alignment with Objectives : Map the question to IRTG 2379’s pillars (geometry, data, models, applications) and validate feasibility through literature reviews and resource availability .

- Methodological Rigor : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses.

Q. What experimental design principles are critical for reproducibility in this compound-related studies?

- Detailed Protocols : Document computational algorithms, parameter ranges, and validation metrics (e.g., convergence rates, error margins).

- Modular Workflows : Separate data preprocessing, model training, and post-analysis to isolate variables .

- Example Table :

| Component | Description |

|---|---|

| Data Input | High-fidelity simulation outputs or experimental measurements. |

| Model Architecture | Neural networks, finite element methods, or Bayesian inference frameworks. |

| Validation Metric | Relative error (%), computational time (s), or sensitivity analysis. |

Q. How to ensure robust data collection for inverse problem studies?

- Primary Data : Use controlled simulations (e.g., COMSOL, ANSYS) to generate synthetic datasets with known ground truths.

- Secondary Data : Curate open-access repositories (e.g., IEEE Xplore, ACM Digital Library) for benchmarking .

- Ethical Practices : Anonymize sensitive data and adhere to institutional review protocols for human-in-the-loop studies .

Advanced Research Questions

Q. How to resolve contradictions between simulation results and experimental observations in this compound projects?

- Error Source Analysis : Quantify uncertainties in boundary conditions, discretization errors, or sensor noise using Monte Carlo methods .

- Triangulation : Cross-validate results with alternative models (e.g., mechanistic vs. data-driven) or experimental replicates .

- Case Study : A mismatch in material stress predictions could arise from oversimplified constitutive models; refine assumptions iteratively using Bayesian model updating.

Q. What interdisciplinary strategies enhance collaboration in this compound’s research environment?

- Joint Workshops : Facilitate knowledge exchange between computational mathematicians and domain specialists (e.g., civil engineers, physicists).

- Shared Tools : Adopt interoperable software (e.g., Python-based libraries like FEniCS or PyTorch) to bridge disciplinary workflows .

Q. How to validate computational models for high-stakes applications (e.g., aerospace or biomedical engineering)?

- Peer Review : Submit models to open-source platforms for community-driven verification (e.g., GitHub repositories with unit tests).

- Benchmarking : Compare predictions against gold-standard datasets or analytical solutions .

Q. What methodologies address data scarcity in inverse problem research?

- Transfer Learning : Pretrain models on related datasets (e.g., fluid dynamics) and fine-tune with limited target data.

- Data Augmentation : Introduce synthetic noise or perturbations to expand training datasets .

Methodological and Ethical Considerations

Q. How to structure a literature review for this compound-related proposals?

Q. What ethical guidelines govern computational research under this compound?

- Transparency : Disclose algorithmic biases (e.g., racial or gender disparities in biomedical model training).

- Reproducibility : Publish code, datasets, and hyperparameters in open-access formats .

Tables for Methodological Reference

Q. Table 1: Framework for Hypothesis Testing in Inverse Problems

| Step | Action |

|---|---|

| Hypothesis Formulation | "Increasing dataset diversity improves model generalizability." |

| Experimental Design | Compare models trained on homogeneous vs. heterogeneous datasets. |

| Statistical Analysis | Use ANOVA to assess performance variance across datasets. |

Q. Table 2: Common Pitfalls in Computational Research

| Pitfall | Mitigation Strategy |

|---|---|

| Overfitting | Regularization (L1/L2 penalties) or cross-validation. |

| Underdocumented Code | Adopt Jupyter Notebooks for inline documentation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.